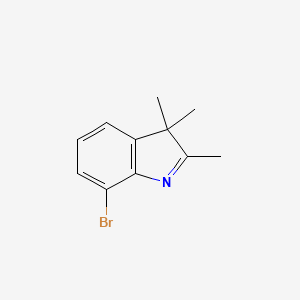

7-bromo-2,3,3-trimethyl-3H-indole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

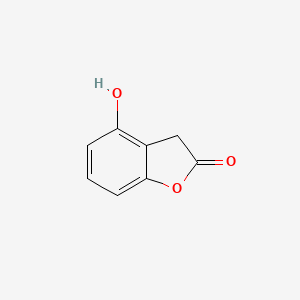

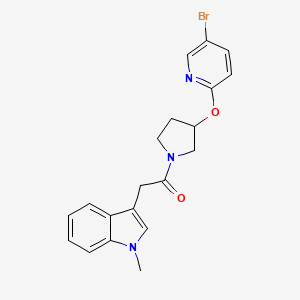

7-bromo-2,3,3-trimethyl-3H-indole is a chemical compound with the CAS Number: 1701461-00-8 . It has a molecular weight of 238.13 and is typically stored at 4 degrees Celsius . The compound is usually available in powder form .

Synthesis Analysis

The synthesis of 5-bromo-2,3,3-trimethyl-3H-indole involves a solution of 4-bromophenyl hydrazine (1.0 g, 4.5 mmol), isopropylmethylketone (0.81 g, 9.3 mmol), ethanol (100 mL), and concentrated H2SO4 (0.44 g, 4.5 mmol) in a 250 mL round bottomed flask equipped with a reflux condenser . The mixture is heated under reflux for 12 hours .Physical And Chemical Properties Analysis

The physical and chemical properties of 7-bromo-2,3,3-trimethyl-3H-indole include a molecular weight of 238.13 , storage temperature of 4 degrees Celsius , and a physical form of powder .科学研究应用

Medicine: Cancer Treatment and Microbial Disorders

7-bromo-2,3,3-trimethyl-3H-indole derivatives have been studied for their potential in treating cancer cells and microbial infections . These compounds exhibit properties that can interfere with the proliferation of cancer cells and the growth of microbes, making them valuable for developing new therapeutic agents.

Agriculture: Synthesis of Spiropyrans

In agriculture, indole derivatives like 7-bromo-2,3,3-trimethyl-3H-indole are used in the synthesis of photochromic spiropyrans . These compounds can be applied in smart packaging to indicate the freshness of agricultural products or as sensors for environmental changes affecting crops.

Materials Science: Fluorescent Probes and pH-Sensors

The indole structure is integral in designing fluorescent probes and pH-sensors due to its photophysical properties . These applications are crucial in materials science for monitoring chemical processes and material behaviors under various conditions.

Environmental Science: Organic Synthesis Reactions

Indolenine compounds derived from 7-bromo-2,3,3-trimethyl-3H-indole are used in organic synthesis reactions that contribute to environmental science . They can be used to create dyes and other materials that are environmentally friendly and sustainable.

Analytical Chemistry: Cyanine Dye Synthesis

In analytical chemistry, 7-bromo-2,3,3-trimethyl-3H-indole is utilized in the synthesis of cyanine dyes . These dyes are important for various analytical techniques, including fluorescence microscopy and DNA sequencing.

Pharmacology: Drug Synthesis

The indole ring system is a common motif in pharmacologically active compounds. The derivatives of 7-bromo-2,3,3-trimethyl-3H-indole are used in the synthesis of drugs that can treat a wide range of disorders .

Biochemistry: Alkaloid Synthesis

Indole derivatives are prevalent in alkaloids, which are naturally occurring compounds with significant biochemical activity . These substances play a crucial role in cell biology and can be synthesized for research into biochemical pathways.

Chemical Synthesis: Reactants and Building Blocks

7-bromo-2,3,3-trimethyl-3H-indole serves as a reactant and building block in chemical synthesis . It is used to create complex organic compounds that have applications across various chemical industries.

属性

IUPAC Name |

7-bromo-2,3,3-trimethylindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrN/c1-7-11(2,3)8-5-4-6-9(12)10(8)13-7/h4-6H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOJIBYMUAAIIGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C1(C)C)C=CC=C2Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-bromo-2,3,3-trimethyl-3H-indole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Ethyl 2-[[4-(dipropylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2854586.png)

![1-((3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-8-(thiophen-2-yl)pyrazolo[1,5-d][1,2,4]triazinone](/img/structure/B2854587.png)

![1-Oxa-9-azaspiro[5.5]undec-3-ene hydrochloride](/img/structure/B2854593.png)

![1-(Chloromethyl)-3-(3-methylbutyl)bicyclo[1.1.1]pentane](/img/structure/B2854596.png)

![8-Fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-1H-isoquinoline-5-carboxylic acid](/img/structure/B2854600.png)

![2-Chloro-N-[(2-cyclopentylpyrazol-3-yl)methyl]acetamide](/img/structure/B2854602.png)

![(E)-4-(Dimethylamino)-N-[2-(5-fluoro-1,3-benzothiazol-2-yl)ethyl]but-2-enamide](/img/structure/B2854604.png)

![N-(benzo[d]thiazol-2-yl)-N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2,3-dimethoxybenzamide](/img/structure/B2854605.png)